

A Comparative Spectroscopic Analysis of Piperidine Regioisomers

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Compound of Interest

Compound Name: *Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate*

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine. This guide provides a detailed comparison of their ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data, supported by experimental protocols.

The strategic placement of a methyl group on the piperidine ring significantly influences the molecule's chemical environment, leading to distinct spectroscopic signatures for each regioisomer. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and quality control. This guide presents a side-by-side comparison of the key spectroscopic features of 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine, providing a valuable resource for their differentiation.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the three methylpiperidine regioisomers. The distinct chemical shifts in NMR, unique vibrational modes in IR, and characteristic fragmentation patterns in mass spectrometry allow for clear differentiation.

Spectroscopic Technique	2-Methylpiperidine	3-Methylpiperidine	4-Methylpiperidine
¹ H NMR (CDCl ₃ , ppm)	~2.9-3.0 (m, 1H, CH-N), ~2.5-2.6 (m, 1H, CH ₂ -N), ~1.0-1.8 (m, 8H, ring CH ₂ and CH), ~1.1 (d, 3H, CH ₃)	~2.9-3.1 (m, 2H, CH ₂ -N), ~2.2-2.4 (m, 1H, CH-N), ~1.5-1.8 (m, 6H, ring CH ₂ and CH), ~0.9 (d, 3H, CH ₃)	~3.0-3.1 (m, 2H, CH ₂ -N), ~2.5-2.6 (m, 2H, CH ₂ -N), ~1.4-1.7 (m, 5H, ring CH ₂ and CH), ~0.9 (d, 3H, CH ₃)
¹³ C NMR (CDCl ₃ , ppm)	~53.0 (C2), ~47.0 (C6), ~35.0 (C3), ~26.0 (C5), ~24.0 (C4), ~22.0 (CH ₃)	~55.0 (C2), ~47.0 (C6), ~32.0 (C3), ~31.0 (C4), ~25.0 (C5), ~20.0 (CH ₃)	~46.0 (C2, C6), ~35.0 (C3, C5), ~31.0 (C4), ~22.0 (CH ₃)
IR (cm ⁻¹)	~3300 (N-H stretch), ~2930 (C-H stretch), ~1450 (C-H bend), ~1100 (C-N stretch)	~3300 (N-H stretch), ~2920 (C-H stretch), ~1455 (C-H bend), ~1120 (C-N stretch)	~3300 (N-H stretch), ~2910 (C-H stretch), ~1460 (C-H bend), ~1110 (C-N stretch)
Mass Spec. (m/z)	99 (M ⁺), 84 ([M-CH ₃] ⁺), 56	99 (M ⁺), 84 ([M-CH ₃] ⁺), 70	99 (M ⁺), 84 ([M-CH ₃] ⁺), 57

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for methylpiperidine isomers. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the methylpiperidine sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

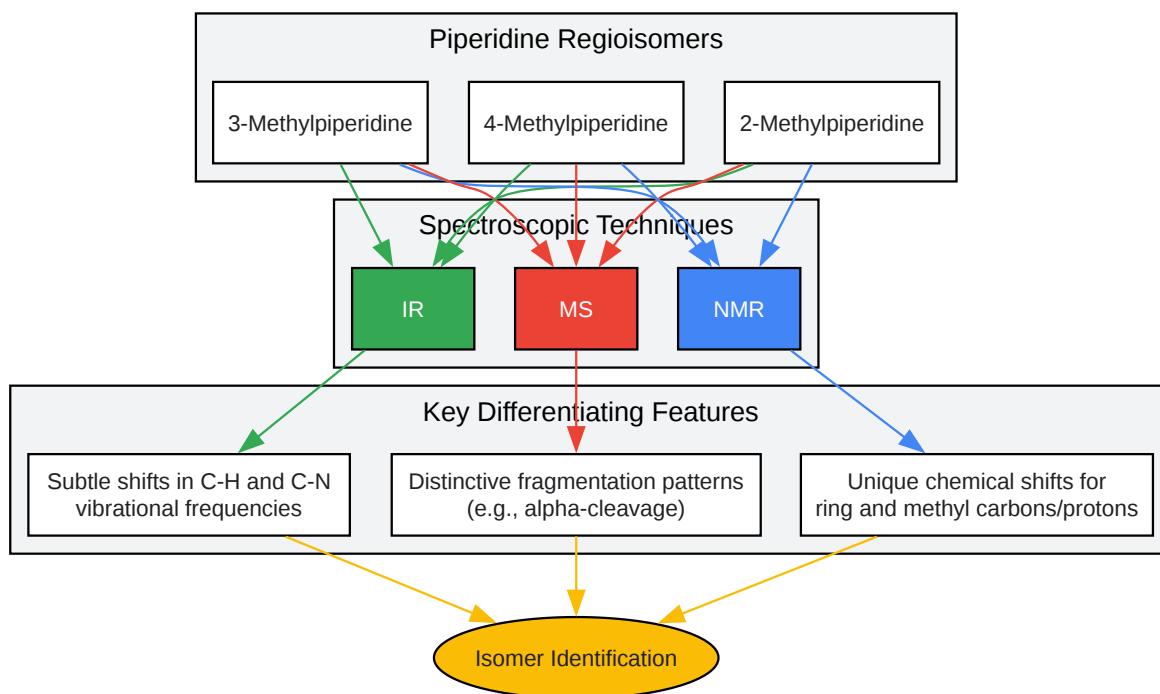
Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatography (GC) system equipped with a capillary column suitable for volatile amines (e.g., DB-5ms).
- Ionization and Analysis: Electron ionization (EI) was used with an ionization energy of 70 eV. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-200 amu.

Visualization of Spectroscopic Differentiation

The following diagram illustrates the logical workflow for differentiating the piperidine regioisomers based on their key spectroscopic features.

Spectroscopic Differentiation of Piperidine Regioisomers

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Caption: Workflow for Isomer Differentiation.

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